2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
Overview
Description
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1383421-76-8 . It has a molecular weight of 201.7 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2- ( (3-methylbenzyl)amino)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-9-3-2-4-10 (7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
“2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride” is utilized in pharmaceutical research for the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the development of new compounds with biological activity. For instance, it can serve as a precursor in the synthesis of molecules designed to interact with central nervous system receptors or as inhibitors for certain enzymes .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be explored for its potential use in the development of new pesticides or herbicides. Its chemical structure allows for interaction with biological systems, which could be leveraged to control pests or unwanted plant growth in agricultural settings .
Industrial Applications
“2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride” may find industrial applications as an intermediate in the synthesis of dyes, resins, or other polymers. Its reactivity with various agents can be harnessed to produce materials with specific properties required for industrial processes .
Environmental Science
This compound’s role in environmental science could be significant in the study of chemical interactions within ecosystems. It can be used as a tracer or marker to understand the distribution and degradation of similar organic compounds in the environment .
Biochemistry
In biochemistry, “2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride” can be used to study enzyme-substrate interactions, particularly in the context of mimicking or inhibiting natural substrates. It can also be a valuable tool in understanding the structure-activity relationship of biochemical molecules .
Materials Science
The applications in materials science include the use of this compound in the development of novel materials with specific optical or electrical properties. It could be incorporated into the design of new conductive materials or used to modify the surface properties of existing materials to enhance their functionality .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules .
Mode of Action
It’s known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .
Biochemical Pathways
Antidepressants typically affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
Similar compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
properties
IUPAC Name |
2-[(3-methylphenyl)methylamino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKKZQGCYUMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.